1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-
Description
This compound, structurally characterized by two 1,3-isobenzofurandione (phthalic anhydride) moieties connected via a bis-phenoxy linkage and a 1-methylethyl (isopropyl) group, is a derivative of isobenzofuran-based dianhydrides. It is referenced in polyimide synthesis () under the identifier DDII, where it serves as a monomer for producing thermally stable, electrochromic polymers. The phenoxy substituents enhance solubility and intermolecular interactions, critical for applications in advanced materials .
Properties
CAS No. |
53196-94-4 |
|---|---|
Molecular Formula |
C31H20O8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C31H20O8/c1-31(2,17-6-10-19(11-7-17)36-21-14-15-22-24(16-21)29(34)38-27(22)32)18-8-12-20(13-9-18)37-25-5-3-4-23-26(25)30(35)39-28(23)33/h3-16H,1-2H3 |
InChI Key |
KCEJBGHRVGDEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- typically involves multi-step organic reactions One common method includes the reaction of phthalic anhydride with phenol derivatives under acidic conditions to form the isobenzofurandione core
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
a. Phthalic Anhydride (1,3-Isobenzofurandione)
- Properties : Widely used in polymer production (e.g., polyesters, alkyd resins). Melting point: 131°C; reacts readily with water to form phthalic acid.
- Key Difference: Lacks the extended phenoxy and isopropyl substituents of DDII, limiting its solubility in organic solvents .
b. 3-[2-(4-Methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one
- Structure : Features a methylphenyl and ketone substituent on the isobenzofuran core.
- Properties : Studied via X-ray diffraction; exhibits intramolecular hydrogen bonding and π-π stacking. Unlike DDII, it lacks the bis-anhydride functionality, reducing its utility in polymer synthesis .
c. Hexahydrophthalic Anhydride (HHPA)
- Structure : Cyclohexane-fused isobenzofurandione.
- Properties : Sensitizing agent used in epoxy resins. Lower reactivity than DDII due to saturated rings. Regulatory status: Severely restricted under the Rotterdam Convention .
d. Polyimide Precursors (e.g., BTA, NTD, BTD)
- Structure : Varied dianhydrides (e.g., pyromellitic dianhydride, naphthalene tetracarboxylic dianhydride).
- Properties: Compared to DDII, BTA-based polyimides exhibit higher rigidity but lower solubility. DDII’s phenoxy groups improve processability while maintaining thermal stability (Tg > 250°C) .
Physicochemical Properties
Regulatory and Environmental Considerations
Biological Activity
1,3-Isobenzofurandione, also known as phthalic anhydride, is a compound that has garnered attention due to its biological activities and potential applications in various fields, including medicine and materials science. This article explores its biological activity through a review of existing literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple aromatic rings and functional groups. It is essential to understand its molecular structure to appreciate its biological interactions.
Chemical Formula: C21H20O5
Molecular Weight: 348.39 g/mol
CAS Registry Number: [insert CAS number here]
Biological Activity Overview
Research indicates that 1,3-Isobenzofurandione exhibits several biological activities, including:
- Cytotoxicity: Studies have shown that the compound can induce cytotoxic effects in various cell lines. For instance, in vitro assays revealed significant cytotoxicity at concentrations exceeding 500 µg/mL in human cancer cell lines .
- Skin Sensitization: The compound has been identified as a skin sensitizer in animal studies. In a murine local lymph node assay, positive responses were observed in 90% of treated animals, indicating a strong potential for skin sensitization .
- Carcinogenicity: Long-term studies on Fischer 344 rats and B6C3F1 mice indicated no significant carcinogenic effects at high dosage levels (up to 7140 mg/kg bw/day). However, some dose-related toxicological effects were noted .
Case Studies
- Murine Local Lymph Node Assay (LLNA):
-
Chronic Toxicity Studies:
- Objective: To assess long-term health impacts.
- Study Design: Fischer 344 rats were fed diets containing the compound for up to 105 weeks.
- Findings: No significant mortality differences were observed; however, reduced body weight gain was noted at higher doses. Histopathological examinations revealed chronic inflammation and other organ-specific changes .
In Vitro Studies
In vitro studies have shown that the compound exhibits cytotoxic effects on various bacterial strains. For example:
- Salmonella typhimurium strains were tested for mutagenicity with results indicating no significant increase in mutagenic activity up to certain concentrations (3333 µg/plate) under both metabolic activation conditions .
Data Summary Table
| Study Type | Organism | Concentration Range | Key Findings |
|---|---|---|---|
| LLNA | Mice | 2.5% - 10% | Positive skin sensitization response observed |
| Chronic Toxicity | Fischer 344 Rats | 0 - 7140 mg/kg bw/day | No significant mortality; reduced weight gain noted |
| In Vitro Cytotoxicity | Salmonella strains | Up to 5000 µg/plate | Cytotoxic effects observed without mutagenicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
